molecular formula C15H12N4O2S B2477204 N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1797903-90-2

N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2477204
CAS No.: 1797903-90-2
M. Wt: 312.35
InChI Key: BAPINUFUGFLETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The phenyl group is then introduced through a coupling reaction, and the pyridazine ring is formed via cyclization reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated aromatic compounds .

Scientific Research Applications

N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells . The thiazole ring plays a crucial role in binding to the active site of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Tiazofurin: Known for its anticancer properties.

    Distamycin: An antibiotic with antitumor activity.

    Bleomycin: Used in cancer therapy

Uniqueness

N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of a thiazole ring, phenyl group, and pyridazine ring, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-9-16-13(8-22-9)10-4-2-3-5-11(10)17-15(21)12-6-7-14(20)19-18-12/h2-8H,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPINUFUGFLETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.